ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

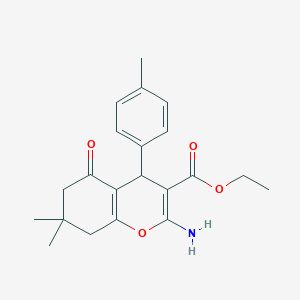

Ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a tetrahydro-4H-chromene derivative characterized by a bicyclic chromene scaffold fused with a cyclohexane ring. Key structural features include a 4-(4-methylphenyl) substituent at position 4, an ethyl carboxylate group at position 3, and a 7,7-dimethyl moiety, which confers steric rigidity to the cyclohexane ring . This compound belongs to a broader class of 4-aryl-4H-chromenes, which are recognized for their biological activities, including anticancer, antimicrobial, and antioxidant properties . Synthesis typically involves multicomponent reactions under aqueous or solvent-free conditions, often utilizing ultrasound irradiation to enhance reaction efficiency .

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C21H25NO4/c1-5-25-20(24)18-16(13-8-6-12(2)7-9-13)17-14(23)10-21(3,4)11-15(17)26-19(18)22/h6-9,16H,5,10-11,22H2,1-4H3 |

InChI Key |

VMTJJPYJWCLDPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C)C(=O)CC(C2)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. The reaction is usually carried out in acetic acid or refluxing ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of catalysts, such as Brønsted-acidic ionic liquids supported on nanomagnetic materials, has been explored to enhance the efficiency and yield of the reaction . These catalysts offer the advantage of being reusable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The 4-aryl substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of analogous compounds:

Functional Group Modifications

- Carboxylate vs. Carbonitrile: Replacement of the ethyl carboxylate group (as in the target compound) with a cyano group (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) increases polarity and hydrogen-bonding capacity, enhancing interactions with biological targets .

- Methoxycarbonyl Derivatives: Compounds like 2-methoxyethyl 2-amino-4-(4-(methoxycarbonyl)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exhibit altered pharmacokinetic profiles due to ester hydrolysis susceptibility .

Stereochemical and Conformational Differences

- The cyclohexane ring in these derivatives often adopts a half-boat conformation, while the pyran ring exhibits a "V" shape, as observed in (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These conformations influence binding to enzymes like tubulin in anticancer applications .

Physicochemical Properties

- Solubility : The 4-butoxyphenyl derivative (logP: 3.2) exhibits higher lipid solubility than the 4-methylphenyl analog (logP: 2.7), suggesting improved blood-brain barrier penetration .

- Stability : Chlorinated derivatives (e.g., 2,4-dichlorophenyl) demonstrate enhanced thermal stability (decomposition temperature: 220–230°C) .

Biological Activity

Ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. This compound exhibits significant biological activity, particularly in the context of antitumor and therapeutic applications. Below is a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO4, with a molecular weight of approximately 373.41 g/mol. The structure features an amino group and a carboxylate ester, which are critical for its biological activities. The compound's structure can be represented as follows:

Antitumor Activity

Research indicates that this compound demonstrates potential antitumor activity by inhibiting enzymes involved in cell proliferation. This activity is attributed to its ability to modulate various biological pathways and interact with specific molecular targets within biological systems.

Mechanisms of Action:

- Enzyme Inhibition: The compound may inhibit key enzymes that facilitate tumor growth and proliferation.

- Gene Expression Modulation: It has been suggested that the compound can influence gene expression through interactions with nucleic acids.

- Binding Affinity: Interaction studies have shown that this compound can bind to specific receptors or enzymes, altering their activity.

Case Studies and Research Findings

Several studies have explored the biological effects of related chromene compounds, providing insights into the potential applications of this compound.

Synthesis and Structural Similarities

The synthesis of this compound typically involves multi-step processes such as Knoevenagel condensation , followed by Michael addition and cyclization using catalysts like DMAP (4-dimethylaminopyridine).

Compounds structurally similar to this chromene derivative have also been studied for their biological activities. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.